N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzodioxole core fused with a carboxamide group. The structure includes a thiazole ring substituted with a pyrazole moiety at position 2 and an ethyl linker connecting the thiazole to the benzodioxole carboxamide. This compound’s design integrates pharmacophores associated with bioactivity, including the thiazole (common in antimicrobial and kinase-inhibiting agents) and benzodioxole (linked to metabolic stability and receptor binding) .
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-15(11-2-3-13-14(8-11)23-10-22-13)17-6-4-12-9-24-16(19-12)20-7-1-5-18-20/h1-3,5,7-9H,4,6,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPCBIIMOWAKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrazole Ring: Starting with a suitable precursor such as hydrazine and a 1,3-diketone, the pyrazole ring is formed through a cyclization reaction.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with α-haloketones under basic conditions.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol derivatives through a series of oxidation and cyclization reactions.
Final Coupling: The benzo[d][1,3]dioxole moiety is coupled with the pyrazole-thiazole intermediate using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Compounds containing thiazole and pyrazole moieties have been reported to exhibit antimicrobial properties. Research indicates that derivatives of thiazole can inhibit the growth of bacteria and fungi by disrupting essential biochemical pathways, which leads to cell death . The specific structure of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide allows it to interact with various biological targets, making it a promising candidate for developing new antimicrobial agents.
Anticancer Properties
The compound's potential as an anticancer agent is particularly noteworthy. Thiazole derivatives have shown efficacy against various cancer cell lines, including those associated with breast cancer (MCF-7), lung cancer (A549), and melanoma (A375) . The presence of the pyrazole ring enhances the compound's ability to inhibit tumor growth by interfering with cellular processes critical for cancer cell proliferation.
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions. The process includes:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Construction of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketone in the presence of a base.
- Coupling with Benzoyl Chloride : Finally, the thiazole derivative is coupled with benzoyl chloride to form the target compound.
Case Studies
Several studies have documented the effectiveness of compounds similar to this compound:
Mechanism of Action
The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is likely multifaceted, involving interactions with various molecular targets. The pyrazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The benzo[d][1,3]dioxole moiety may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several synthesized derivatives documented in the evidence. Key comparisons include:
Key Observations :
- Linker Diversity : The target compound employs an ethyl linker, whereas analogs like and use cyclopropane or direct amide bonds, influencing conformational flexibility and steric bulk.
- Substituent Effects: Pyrazole (target) vs.
- Bioactivity Clues : FEMA 4232 (), a flavoring agent, shares the benzodioxole-carboxamide motif, suggesting possible metabolic pathways (e.g., cytochrome P450 oxidation) for the target compound.
Yield Comparison :
- Compound 72 (27% yield, ) highlights challenges in cyclopropane-functionalized analogs, whereas linear linkers (e.g., ethyl in the target) may improve efficiency.
Spectral and Computational Analysis
While spectral data for the target compound are absent, analogs in were characterized via:
- 1H/13C NMR : Confirmed aromatic protons (benzodioxole δ 6.7–7.1 ppm) and thiazole signals (δ 7.3–8.2 ppm).
- HRMS : Validated molecular weights (e.g., 591.141216 Da in ).
Pharmacological and Metabolic Insights
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a pyrazole ring, a thiazole moiety, and a benzo[d][1,3]dioxole structure. Its molecular formula is with a molecular weight of approximately 337.4 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₂S |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | This compound |
| InChIKey | AQUMBYJIRWDNRP-UHFFFAOYSA-N |
Antioxidant Activity
Recent studies have shown that derivatives of pyrazole and thiazole exhibit significant antioxidant properties. For instance, thieno[2,3-c]pyrazole compounds were assessed for their ability to mitigate oxidative stress in erythrocytes exposed to toxic agents like 4-nonylphenol. The results indicated that these compounds significantly reduced the percentage of altered erythrocytes compared to controls, suggesting their potential as antioxidant agents .
Antimicrobial Activity
The compound's thiazole and pyrazole components contribute to its antimicrobial properties. Research indicates that thiazole derivatives demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.7 to 15.62 µg/mL, showcasing their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. Studies have demonstrated that certain pyrazole derivatives possess cytotoxic effects on cancer cell lines, inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the substituents on the thiazole or benzo[d][1,3]dioxole rings can enhance its potency against specific targets. For example, the introduction of electron-withdrawing groups has been shown to improve antimicrobial activity .
Study on Antioxidant Properties
In a study assessing the antioxidant effects of synthesized thieno[2,3-c]pyrazole compounds on Nile fish (Clarias gariepinus), it was found that exposure to these compounds significantly reduced erythrocyte malformations caused by 4-nonylphenol toxicity. The percentage of altered erythrocytes was notably lower in treated groups compared to controls:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno[2,3-c]pyrazole Compound | 12 ± 1.03 |
This data highlights the potential use of these compounds in mitigating oxidative damage in aquatic organisms .
Study on Antimicrobial Efficacy
A comparative study evaluated various thiazole derivatives against bacterial strains using the agar well diffusion method. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like ciprofloxacin:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Thiazole Derivative A | 0.7 | E. coli |
| Thiazole Derivative B | 11.5 | S. aureus |
| Ciprofloxacin | 0.7 | E. coli |
These findings suggest a promising avenue for developing new antimicrobial agents based on this compound's scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
